(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis of Cluster Molecules as Biochemical Labeling Reagents
The compound has been explored for its potential in the synthesis of undecagold cluster molecules for biochemical labeling. These clusters can be utilized for alkylating proteins in preparation for electron microscopy, demonstrating their utility in detailed structural analyses of biological samples (Yang, Reardon, & Frey, 1984).
Radiolabeling and Biodistribution in Neuroprotective Drug Development
Another significant application is in the radiolabeling and biodistribution studies of potential neuroprotective drugs. Research shows that labeled derivatives of the compound can cross the brain-blood barrier and accumulate in specific brain regions, indicating its potential in neuropharmacological research (Yu et al., 2003).
Development of Endosomolytic Polymers
The compound contributes to the development of poly(amido-amine)s (PAAs) with potential applications in endosomolytic polymers. These polymers display pH-dependent hemolysis and exhibit a correlation between their physicochemical and biological properties, making them relevant in drug delivery and therapeutic applications (Ferruti et al., 2000).
Antitubercular and Cytotoxicity Studies
Research into compounds derived from Actinomadura sp. BCC27169, including variants of the given molecular structure, has shown antitubercular activity and specific cytotoxicity against certain cell lines. These findings are significant in the context of developing new treatments for tuberculosis and cancer (Intaraudom et al., 2014).
Synthesis of α-Amino β-hydroxy Carboxylic Acid Esters
The compound plays a role in the synthesis of erythro-α-amino β-hydroxy carboxylic acid esters, achieved through diastereoselective photocycloaddition. These esters are crucial in various biochemical and pharmacological applications (Griesbeck, Bondock, & Lex, 2003).
Synthesis of CCR5 Antagonists
The compound is instrumental in synthesizing CCR5 antagonists, which are significant in HIV treatment and research. An orally active CCR5 antagonist was synthesized, demonstrating the compound's utility in developing pharmacological agents (Ikemoto et al., 2005).
Properties
Molecular Formula |
C42H60N6O11 |
---|---|
Molecular Weight |
825 g/mol |
IUPAC Name |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31?,32-,37?/m1/s1 |
InChI Key |
YFSXYWAZCKMYJN-GYPJZMARSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |
Synonyms |
arylomycin A2 arylomycin B2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.